molecular formula C10H7NO2S B2395128 3-Phenyl-1,2-thiazole-5-carboxylic acid CAS No. 13363-69-4

3-Phenyl-1,2-thiazole-5-carboxylic acid

Cat. No.: B2395128
CAS No.: 13363-69-4
M. Wt: 205.23
InChI Key: IEGXCDUXWSIMOK-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Heterocycles in Contemporary Chemical Biology

The thiazole ring, a five-membered heterocycle containing one sulfur and one nitrogen atom, is a cornerstone scaffold in medicinal chemistry. rsc.orgnih.gov Its unique structural and electronic properties make it a versatile component in the design of biologically active molecules. researchgate.net Thiazole derivatives are integral to a wide range of natural products and synthetic compounds, including a number of FDA-approved drugs. rsc.orgglobalresearchonline.net For example, the thiazole nucleus is present in anticancer agents like Dasatinib, antiviral drugs such as Ritonavir, and anti-inflammatory medicines like Meloxicam. rsc.orgglobalresearchonline.net

The significance of the thiazole moiety stems from its ability to engage in various biological interactions, often acting as a key pharmacophore that can activate or inhibit enzymes and receptors within physiological systems. nih.gov Researchers have successfully modified the thiazole ring at various positions to produce compounds with a broad spectrum of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. nih.govnumberanalytics.com The aromatic nature of the ring allows for diverse chemical modifications, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. nih.gov This inherent versatility has established the thiazole scaffold as a privileged structure in drug discovery and development. globalresearchonline.net

Table 1: Reported Biological Activities of Thiazole Derivatives

Biological Activity Description References
Anticancer Thiazole-containing compounds have shown efficacy against various cancer cell lines, acting through mechanisms such as microtubule inhibition. rsc.orgnih.govnumberanalytics.com
Antimicrobial Derivatives have demonstrated potent antibacterial and antifungal properties, representing leads for new anti-infective agents. nih.govglobalresearchonline.netnumberanalytics.com
Anti-inflammatory Certain thiazole compounds exhibit significant anti-inflammatory effects. rsc.orgnih.gov
Antiviral The thiazole ring is a component of established antiviral drugs, including those used to treat HIV. researchgate.netglobalresearchonline.net
Antioxidant Some thiazole derivatives have been noted for their ability to counteract oxidative stress. nih.govresearchgate.net

Rationale for Comprehensive Investigation of 3-Phenyl-1,2-thiazole-5-carboxylic acid

The specific compound, this compound, presents a compelling case for detailed scientific inquiry due to the strategic combination of its structural features. The rationale for its investigation is built upon the established importance of its constituent parts: the thiazole core, the phenyl substituent, and the carboxylic acid moiety.

The Thiazole Core : As established, the 1,2-thiazole (or isothiazole) ring system is a biologically relevant scaffold. mdpi.com Isothiazoles and their derivatives are known to exhibit a range of activities, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.com

The Carboxylic Acid Group at Position 5 : The carboxylic acid functional group is of paramount importance in medicinal chemistry. Its presence can influence a molecule's pharmacokinetic properties, such as solubility and membrane permeability. Furthermore, it provides a reactive handle for the synthesis of a diverse library of derivatives, including esters and amides. researchgate.netmdpi.com Research on related isothiazole (B42339) carboxylic acids has demonstrated their potential in developing agents with anti-HIV and anti-inflammatory activity, underscoring the value of this functional group. mdpi.com

The unique combination of these three components in a single molecule makes this compound a highly attractive target for synthetic and biological exploration. It serves as a foundational structure from which a multitude of new chemical entities can be derived and evaluated.

Table 2: Structural Features of this compound and Their Significance

Structural Component Position Potential Significance in Research
1,2-Thiazole Ring Core Scaffold A biologically privileged heterocycle known for a wide range of therapeutic activities. nih.govmdpi.com
Phenyl Group 3 Can enhance binding to biological targets through hydrophobic interactions; a key feature in many active thiazoles. nih.gov
Carboxylic Acid 5 Improves physicochemical properties and serves as a key site for synthetic modification to create esters, amides, and other derivatives. mdpi.comresearchgate.net

Scope and Strategic Research Objectives for this compound

A comprehensive investigation into this compound would be guided by a set of strategic objectives designed to fully elucidate its chemical and biological potential. The scope of such research would span from fundamental synthesis to biological screening and optimization.

Key Research Objectives:

Development of Efficient Synthetic Pathways : To establish robust and scalable synthetic routes for this compound and its precursors. This objective is critical for ensuring a reliable supply of the compound for further studies.

Physicochemical Characterization : To thoroughly characterize the compound's structural, spectral, and physical properties.

Exploration as a Molecular Scaffold : To utilize the carboxylic acid group as a chemical handle for the synthesis of a diverse library of derivatives, such as amides and esters. This would involve reacting the parent acid with various amines and alcohols to create new chemical entities. kau.edu.sa

Broad-Spectrum Biological Screening : To evaluate the parent compound and its synthesized derivatives for a range of biological activities, with a primary focus on areas where thiazoles have historically shown promise, such as oncology and infectious diseases. nih.govkau.edu.sa This would involve in-vitro assays against various cancer cell lines and microbial strains. researchgate.net

Structure-Activity Relationship (SAR) Studies : To systematically analyze how changes in the molecular structure (e.g., modifications to the phenyl ring or the nature of the amide/ester derivative) affect biological activity. The goal of SAR studies is to identify the key molecular features responsible for any observed efficacy and to guide the design of more potent and selective analogues.

By pursuing these objectives, the scientific community can systematically unlock the potential of this compound as a valuable building block for the discovery of novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGXCDUXWSIMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13363-69-4
Record name 3-phenyl-1,2-thiazole-5-carboxylic acid
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Synthetic Methodologies for 3 Phenyl 1,2 Thiazole 5 Carboxylic Acid and Its Analogs

Pioneering Approaches to 1,2-Thiazole Ring Formation

The foundational step in synthesizing the target molecule is the construction of the 1,2-thiazole heterocyclic system. This has been approached through several innovative methods, primarily involving cyclization reactions.

Cyclization Strategies for the 1,2-Thiazole Core

One of the prominent strategies for forming the 1,2-thiazole ring involves the transformation of 1,2,3-dithiazole precursors. mdpi.com This method has been utilized to create various isothiazole (B42339) derivatives, which can then be further modified. mdpi.com For instance, the treatment of 1,2,3-dithiazoles with gaseous HCl or HBr can lead to the formation of the isothiazole ring. mdpi.com Another approach involves the oxidative cyclization of 3-aminopropenethiones using reagents like chromium trioxide supported on silica (B1680970) gel, which can be performed efficiently under microwave irradiation. thieme-connect.com

A notable one-pot synthesis for 3,5-disubstituted isothiazoles utilizes β-keto dithioesters or β-keto thioamides with ammonium (B1175870) acetate (B1210297) under metal-free conditions. thieme-connect.com This (4+1) annulation strategy proceeds through a cascade of imine formation, cyclization, and aerial oxidation to form the C–N and S–N bonds of the isothiazole ring. thieme-connect.com Furthermore, 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, provide another pathway. This can involve the reaction of functionalized acetylenes with nitrile sulfides, which are generated from 2-oxo-1,3,4-oxathiazoles, to produce isothiazole carboxylic acids. thieme-connect.com

Starting MaterialReagentsProduct TypeReference
1,2,3-Dithiazole precursorsGaseous HCl or HBrIsothiazole core mdpi.com
3-AminopropenethionesCrO3 on Silica Gel4-Cyanoisothiazoles thieme-connect.com
β-Keto dithioesters/thioamidesNH4OAc3,5-Disubstituted isothiazoles thieme-connect.com
Functionalized acetylenesNitrile sulfidesIsothiazole-4/5-carboxylic acids thieme-connect.com

Halogen-Metal Exchange Reactions in Thiazole-Carboxylic Acid Synthesis

The introduction of a carboxylic acid group at the 5-position of the thiazole (B1198619) ring can be effectively achieved through halogen-metal exchange reactions. This method typically involves the conversion of a 5-halothiazole into an organolithium or organomagnesium intermediate, which is then carboxylated. For example, 5-bromothiazole (B1268178) can be converted into thiazole-5-carboxylic acid via the corresponding thiazolyllithium compound. researchgate.net This synthetic route has proven to be a convenient method for accessing these acids, which were previously more difficult to obtain. researchgate.net

The process often begins with the formation of a Grignard reagent or an organolithium species from a bromo-substituted heterocyclic compound. nih.gov For substrates with acidic protons, a combination of reagents like isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) can be used to facilitate the halogen-metal exchange under non-cryogenic conditions. nih.gov The resulting organometallic intermediate is then quenched with an electrophile, such as carbon dioxide, to yield the desired carboxylic acid. researchgate.netnih.gov

Functionalization and Derivatization at the Phenyl and Carboxylic Acid Moieties

Once the core 1,2-thiazole-5-carboxylic acid structure is established, further modifications can be made to the phenyl group at position 3 and the carboxylic acid at position 5 to generate a diverse range of analogs.

Introduction of Phenyl Substituents at Position 3 of the 1,2-Thiazole Ring

The phenyl group at the 3-position is often introduced during the initial ring formation. For instance, the synthesis of 3-substituted benzisothiazoles can be achieved from o-mercaptoacylphenones through a mild S-nitrosation followed by an intramolecular aza-Wittig reaction. organic-chemistry.orgnih.gov This one-pot strategy simplifies the synthesis compared to traditional multi-step methods. organic-chemistry.org Tandem photoarylation and photoisomerization of 2-iodothiazole-5-carboxylic acid ethyl ester has also been explored as a method to synthesize 3-phenylisothiazole-3-carboxylic acid ethyl esters. thieme-connect.com

Carboxylic Acid Functionalization at Position 5 of the 1,2-Thiazole Ring

The carboxylic acid group at the 5-position is a versatile handle for further derivatization. A common starting point is the corresponding isothiazole-5-carbonitrile, which can be hydrated in the presence of concentrated sulfuric acid to yield the carboxamide. mdpi.com Subsequently, the carboxamide can be converted to the carboxylic acid. For example, the reaction of 3-bromo-4-phenylisothiazole-5-carboxamide with sodium nitrite (B80452) in trifluoroacetic acid at low temperatures yields 3-bromo-4-phenylisothiazole-5-carboxylic acid in excellent yield. mdpi.comresearchgate.net

The carboxylic acid can then be converted into a variety of other functional groups. For instance, it can be transformed into an acid chloride, which can then react with amines to form amides. nih.gov This is a common strategy in the combinatorial synthesis of libraries of thiazole derivatives for biological screening. nih.gov

PrecursorReagentsProductYieldReference
3-bromo-4-phenylisothiazole-5-carboxamideNaNO2, TFA, 0 °C3-bromo-4-phenylisothiazole-5-carboxylic acid99% mdpi.comresearchgate.net
3-bromoisothiazole-5-carboxamideNaNO2, TFA, 0 °C3-bromoisothiazole-5-carboxylic acid95% mdpi.comresearchgate.net

Advanced Synthetic Protocols for Structurally Diverse 3-Phenyl-1,2-thiazole-5-carboxylic Acid Analogs

Modern synthetic chemistry has introduced advanced protocols to create structurally diverse analogs of this compound. These methods often focus on efficiency, atom economy, and the ability to generate libraries of compounds for high-throughput screening.

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, are one such advanced approach. For example, a domino alkylation-cyclization of propargyl bromides with thioureas can be used to synthesize 2-aminothiazoles under microwave irradiation, offering a rapid and high-yielding route. nih.govwjrr.org

Multi-component reactions (MCRs) are another powerful tool for generating molecular diversity. A one-pot, three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur provides access to 2-amino-5-acylthiazoles in good yields with good functional group tolerance. organic-chemistry.org Copper-catalyzed [3+1+1]-type condensation reactions of oximes, anhydrides, and potassium thiocyanate (B1210189) also provide a redox-neutral pathway to thiazoles under mild conditions. nih.gov These advanced methods are crucial for the efficient discovery of new isothiazole derivatives with potential applications in various scientific fields. researchgate.net

Methodological Advancements in Stereoselective Synthesis Relevant to this compound

While the synthesis of this compound itself does not inherently involve stereocenters, advancements in the stereoselective synthesis of the broader isothiazole class are highly relevant for the creation of chiral analogs and derivatives. The development of methods to install chirality is a significant area of focus in medicinal chemistry, as stereoisomers of a compound can exhibit vastly different biological activities.

A notable advancement is the development of copper-catalyzed reactions for the direct formation of the isothiazole ring. sci-hub.se In these reactions, copper can function as both a soft Lewis acid and a redox catalyst, enabling the synthesis of enantioenriched isothiazoles with excellent enantioselectivity. sci-hub.se Although the reported scope has been somewhat limited, this methodology establishes a critical precedent for producing chiral isothiazole-containing compounds. Such approaches are pertinent to the synthesis of analogs of this compound where stereocenters might be introduced on substituents of the phenyl ring or at other positions, leading to novel molecular architectures for drug discovery. sci-hub.se The ability to control stereochemistry is crucial for exploring the structure-activity relationships of isothiazole derivatives in biological systems. ontosight.ai

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield, minimize reaction times, and ensure process efficiency and scalability. For this compound and its analogs, significant improvements in yield have been achieved by systematically modifying reaction parameters such as solvent, temperature, and reagents.

A compelling example of such optimization is found in the synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid, a close analog of the target compound. The conversion of the corresponding carboxamide to the carboxylic acid was initially attempted using sodium nitrite (NaNO₂) in concentrated sulfuric acid (H₂SO₄) at approximately 100°C. This method resulted in a modest yield of 39%. mdpi.com

Seeking to improve this outcome, researchers investigated alternative conditions. A significant breakthrough was achieved by changing the solvent and reaction temperature. By reacting the 3-bromo-4-phenylisothiazole-5-carboxamide with four equivalents of sodium nitrite in trifluoroacetic acid (TFA) at a much lower temperature of approximately 0°C, the reaction proceeded rapidly and efficiently. mdpi.com This optimized protocol led to an exceptional 99% yield of the desired carboxylic acid. mdpi.com The same conditions were successfully applied to the synthesis of 3-bromoisothiazole-5-carboxylic acid from its carboxamide, achieving a 95% yield. mdpi.com

The choice of base is another parameter that can dramatically influence reaction outcomes in the synthesis of related thiazole carboxamides. In the synthesis of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives, various bases were tested to facilitate the final amidation step. The use of N,N-diisopropylethylamine as a base was found to provide acceptable yields, whereas other organic bases like pyridine (B92270) and triethylamine, or inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and sodium bicarbonate (NaHCO₃), resulted in decreased yields. mdpi.com

Furthermore, temperature and reaction time are interdependent parameters that require careful optimization. In the synthesis of certain thiazole intermediates, it was observed that simply extending the reaction time or increasing the temperature did not improve the yield and could even be detrimental. For instance, when using dimethylformamide (DMF) as a solvent at temperatures above 120°C, the desired product decomposed, leading to a reduction in yield to as low as 30%. mdpi.com These findings underscore the importance of fine-tuning reaction conditions to achieve optimal synthetic efficiency for this compound and its derivatives.

Table 1: Optimization of Carboxamide to Carboxylic Acid Conversion for Isothiazole Analogs mdpi.com

This table illustrates the impact of different reaction conditions on the yield of isothiazole-5-carboxylic acid derivatives.

Starting MaterialReagentsSolventTemperatureYield
3-Bromo-4-phenylisothiazole-5-carboxamideNaNO₂ (10 equiv.)conc. H₂SO₄~100°C39%
3-Bromo-4-phenylisothiazole-5-carboxamideNaNO₂ (4 equiv.)TFA~0°C99%
3-Bromoisothiazole-5-carboxamideNaNO₂ (4 equiv.)TFA~0°C95%

Structural Elucidation and Advanced Characterization of 3 Phenyl 1,2 Thiazole 5 Carboxylic Acid

Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopy is fundamental to the structural elucidation of novel compounds. By interacting with molecules in distinct ways, different regions of the electromagnetic spectrum can be used to probe specific molecular features, from the connectivity of atoms to the identification of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and proton skeletons of a molecule.

¹H NMR Spectroscopy The proton NMR spectrum of 3-Phenyl-1,2-thiazole-5-carboxylic acid is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (around 7.4–8.2 ppm). nih.gov The single proton on the thiazole (B1198619) ring (H-4) would likely resonate as a singlet further downfield due to the influence of the adjacent sulfur and nitrogen atoms and the carboxylic acid group. The carboxylic acid proton itself is expected to appear as a broad singlet at a very downfield chemical shift (often >12 ppm), which can be confirmed by D₂O exchange. researchgate.net

¹³C NMR Spectroscopy The carbon-13 NMR spectrum provides information on all non-equivalent carbon atoms. For this compound, a signal for the carboxylic acid carbonyl carbon is anticipated at a downfield position, typically in the range of 160–170 ppm. mdpi.com The carbon atoms of the thiazole and phenyl rings would resonate in the aromatic region (approximately 110–160 ppm). asianpubs.orgcdnsciencepub.com Specifically, the quaternary carbons of the thiazole ring (C-3 and C-5) and the phenyl-substituted carbon would have distinct chemical shifts from the protonated carbons. In a related compound, 3-bromo-4-phenylisothiazole-5-carboxylic acid, the carbonyl carbon resonance was observed at 163.1 ppm. mdpi.com

Interactive Table: Predicted NMR Data for this compound

Nucleus Atom Position Predicted Chemical Shift (δ, ppm) Multiplicity
¹HPhenyl (ortho, meta, para)7.4 - 8.2Multiplet
¹HThiazole (H-4)~8.0 - 8.5Singlet
¹HCarboxylic Acid (-COOH)>12.0Broad Singlet
¹³CCarboxylic Acid (-C OOH)160 - 170Singlet
¹³CThiazole (C-3, C-4, C-5)120 - 165Singlet
¹³CPhenyl (C1' to C6')125 - 140Singlet

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the most prominent feature in the IR spectrum is the carboxylic acid group. This gives rise to a very broad absorption band for the O-H stretch, typically appearing between 2500 and 3300 cm⁻¹. mdpi.com The C=O stretching vibration of the carbonyl group is expected to be a strong, sharp band in the region of 1700–1740 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the thiazole and phenyl rings are found in the 1450–1600 cm⁻¹ region. tsijournals.com The C-S stretching vibration of the thiazole ring is generally weaker and appears at lower frequencies (around 600–750 cm⁻¹). tsijournals.com In the closely related structure, 3-bromo-4-phenylisothiazole-5-carboxylic acid, a broad carboxylic acid O-H stretch was observed at 2926 cm⁻¹ and a strong C=O stretch was seen at 1736 cm⁻¹. mdpi.com

Interactive Table: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O Stretch1700 - 1740Strong
Aromatic RingC-H Stretch3000 - 3100Medium-Weak
Heteroaromatic RingsC=N / C=C Stretch1450 - 1600Medium-Strong
Thiazole RingC-S Stretch600 - 750Weak-Medium

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The molecular formula for this compound is C₁₀H₇NO₂S, with a calculated exact mass of approximately 205.020 Da.

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺•) would be expected at m/z 205. The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ peak, and the loss of a carboxyl radical (•COOH), leading to an [M-45]⁺ peak. libretexts.org Fragmentation of the heterocyclic system may also occur, potentially involving the loss of small molecules like HCN or acetylene, which is a known fragmentation pathway for some thiazole rings. researchgate.net

Interactive Table: Predicted Mass Spectrometry Fragments

m/z Value (Predicted) Fragment Identity Neutral Loss
205[C₁₀H₇NO₂S]⁺•Molecular Ion
188[C₁₀H₆NOS]⁺•OH
160[C₉H₇NS]⁺•COOH
77[C₆H₅]⁺C₄H₂NO₂S

X-ray Crystallography for Three-Dimensional Molecular Architecture Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been detailed in the surveyed literature, the technique would provide invaluable data if suitable crystals were obtained.

The analysis of a related compound, 3-phenyl-1,4,2-dithiazole-5-thione, demonstrates the type of information that can be gleaned. researchgate.netnih.gov A crystallographic study would confirm the planarity of the thiazole ring and determine the dihedral angle between the planes of the phenyl and thiazole rings, indicating the degree of coplanarity. nih.gov Precise bond lengths and angles for all atoms in the molecule would be measured, confirming the Csp²-Csp² single bond between the two ring systems. researchgate.net Furthermore, the analysis would reveal intermolecular interactions that dictate the crystal packing, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules (likely forming dimers) and potential π–π stacking interactions between the aromatic rings. researchgate.netnih.gov

Chromatographic Purity Assessment and Analytical Method Development for this compound

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its purification.

Thin-Layer Chromatography (TLC) is a common qualitative technique used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. mdpi.com For this compound, a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane) would be developed to achieve good separation between the product, starting materials, and any byproducts on a silica (B1680970) gel plate.

For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase HPLC method would typically be developed. This would likely involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The components would be separated based on their polarity, and a UV detector set to an appropriate wavelength (e.g., the λmax of the compound) would be used for detection and quantification.

Purification of the final compound is often achieved through recrystallization. nih.gov This process involves dissolving the crude solid in a minimal amount of a hot solvent in which it has high solubility, followed by slow cooling to allow for the formation of pure crystals, leaving impurities behind in the solvent.

Structure Activity Relationship Sar Studies and Rational Molecular Design for 3 Phenyl 1,2 Thiazole 5 Carboxylic Acid Analogs

Impact of the 1,2-Thiazole Heterocyclic Core on Biological Potency

The 1,2-thiazole (or isothiazole) ring is a five-membered heterocyclic scaffold containing adjacent nitrogen and sulfur atoms. researchgate.net This ring system is a vital pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous FDA-approved drugs. nih.gov The isothiazole (B42339) nucleus itself is a key component for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects. nih.gov

The specific arrangement of the sulfur and nitrogen atoms in the 1,2-thiazole ring is critical. Studies comparing thiazole (B1198619) and thiadiazole derivatives have shown that the relative position of the heteroatoms can significantly influence biological potency, likely by affecting the molecule's ability to form key interactions, such as hydrogen bonds, with target proteins. nih.govnih.gov The thiazole scaffold serves as a rigid backbone, orienting the essential substituents at positions 3 and 5 in a specific spatial arrangement for optimal interaction with biological targets. nih.gov The diverse therapeutic potentials of thiazole derivatives are often achieved by modifying the substituents at various positions on this core ring. nih.gov

Role of the Phenyl Substituent at Position 3 on Target Interaction and Efficacy

The presence of a phenyl ring at the 3-position of the 1,2-thiazole-5-carboxylic acid scaffold is frequently essential for biological activity. nih.gov This aromatic group plays a significant role in target interaction, often through hydrophobic contacts with amino acid residues within the binding pocket of a target protein or enzyme. nih.gov For example, in studies of adenosine (B11128) A3 receptor antagonists, the phenyl ring was found to be surrounded by numerous hydrophobic amino acids, contributing to the binding affinity. nih.gov The replacement of other groups, such as an N,N-dimethyl group, with a phenyl ring has been shown to be crucial for conferring or enhancing biological activity in various thiazole series. nih.gov

The biological response of 3-phenyl-1,2-thiazole-5-carboxylic acid analogs can be finely tuned by altering the substitution pattern on the phenyl ring. The position, number, and nature of these substituents dictate the molecule's electronic and steric properties, thereby influencing its interaction with the target.

Research has consistently shown that specific substitution patterns are highly favorable for potency. For instance, para-substitution on the phenyl ring is often important for activity. nih.gov In a series of adenosine A3 receptor antagonists, a methoxy (B1213986) group at the 4-position (para-position) of the phenyl ring led to a great increase in binding affinity and selectivity. nih.gov Similarly, the presence of electron-donating groups, such as methyl or methoxy groups, on the phenyl ring has been linked to increased cytotoxic and immunomodulatory potentials. nih.gov Halogen substitutions, particularly at the para-position, are also frequently associated with significant biological activity. nih.gov

Conversely, certain substitutions can be detrimental. In one study of thiazole derivatives, aromatic substituents with nitro (NO2), fluoro (F), or chloro (Cl) groups did not show any inhibitory effect, highlighting the specificity of these interactions. nih.govresearchgate.net

Table 1: Influence of Phenyl Ring Substitution on Biological Activity
Substituent (R) at Position 3-PhenylPosition on Phenyl RingObserved Effect on ActivityReference
-OCH3 (Methoxy)para (4-position)Increased binding affinity and selectivity. nih.gov
-CH3 (Methyl)para (4-position)Increased cytotoxic activity. nih.gov
-Cl (Chloro)para (4-position)Crucial for antitumor activity. nih.gov
-F (Fluoro)para (4-position)Enhanced anticancer activity. ijper.org
-CH3, -CH3 (Dimethyl)meta, para (3,4-positions)Important for cytotoxic activity. nih.gov
-NO2, -F, -ClVariousNo inhibitory effect observed in a specific series. nih.gov

The electronic properties of substituents on the phenyl ring—whether they are electron-donating or electron-withdrawing—can profoundly impact biological activity. Electron-donating groups like methoxy (-OCH3) and methyl (-CH3) can increase the electron density of the phenyl ring, potentially enhancing interactions such as cation-π stacking with the target protein. nih.gov Studies have shown that the presence of electron-donating groups on the phenyl ring often correlates with higher activity. nih.gov In contrast, introducing electron-withdrawing groups can alter the molecule's binding mode and potency. nih.gov

Steric factors, which relate to the size and shape of the substituents, are equally critical. Bulky substituents can cause steric clashes within a confined binding site, leading to a decrease in potency. nih.gov The optimal size and placement of a substituent are crucial for ensuring a proper fit within the target's binding pocket. The interplay between steric and electronic properties is complex; for instance, while a halogen atom is electron-withdrawing, its relatively small size may allow it to fit into pockets where larger groups would not, and its ability to form halogen bonds can contribute to binding affinity. researchgate.net

Importance of the Carboxylic Acid Moiety at Position 5 for Biological Recognition

The carboxylic acid group (-COOH) at the 5-position of the thiazole ring is a key pharmacophoric element. nih.gov Due to its acidic nature, this group is typically ionized at physiological pH, forming a negatively charged carboxylate (-COO⁻). This charged group is pivotal for biological recognition, as it can form strong, enthalpically favorable ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine or lysine, in a protein's active site. nih.govhyphadiscovery.com

In addition to ionic interactions, the oxygen atoms of the carboxylic acid can act as hydrogen bond acceptors, further anchoring the molecule to its target. nih.gov SAR studies on various thiazole analogs have confirmed that the presence of a carboxylic acid moiety is an essential requirement for certain biological activities, such as carbonic anhydrase III inhibition. nih.gov The defined position of this acidic group, held in place by the rigid thiazole core, ensures the correct geometry for these critical binding interactions.

Strategic Modifications and Bioisosteric Replacements to Optimize Activity

While the carboxylic acid group is often vital for biological activity, it can also present challenges, such as poor membrane permeability, high plasma protein binding, and potential metabolic liabilities. nih.govsemanticscholar.org To overcome these drawbacks while retaining the essential binding interactions, medicinal chemists employ the strategy of bioisosteric replacement. A bioisostere is a different functional group that mimics the steric and electronic properties of the original group, allowing it to perform a similar biological function. researchgate.net

Commonly used bioisosteres for the carboxylic acid moiety are acidic heterocyclic rings that can also exist as anions at physiological pH. These replacements aim to maintain the crucial ionic or hydrogen bonding interactions with the target receptor.

Table 2: Common Bioisosteric Replacements for Carboxylic Acid
BioisostereKey FeaturesPotential AdvantagesReference
TetrazoleAcidic five-membered ring, similar pKa to carboxylic acid.Can improve metabolic stability and pharmacokinetic properties. nih.govhyphadiscovery.comresearchgate.netcambridgemedchemconsulting.com
Acyl SulfonamideAcidic N-H proton.Maintains acidic character for ionic interactions. nih.govhyphadiscovery.com
Isoxazolol (e.g., 3-hydroxyisoxazole)Acidic hydroxyl group on the ring.Can serve as a carboxylic acid surrogate. hyphadiscovery.comsemanticscholar.org
1-HydroxypyrazoleWeakly acidic group.Higher pKa may lead to better tissue permeation. cambridgemedchemconsulting.com

Development of Predictive Models for Structure-Activity Relationships in this compound Series

To accelerate the drug discovery process and rationalize the design of new analogs, computational methods are employed to create predictive models. Quantitative Structure-Activity Relationship (QSAR) is a key approach used to correlate the chemical structure of compounds with their biological activity. researchgate.netimist.ma

In QSAR studies of thiazole derivatives, various molecular descriptors are calculated for each compound in a series. researchgate.net These descriptors quantify different aspects of the molecule's structure, including:

Topological descriptors: Describe molecular size, shape, and branching.

Electronic descriptors: Quantify electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges. researchgate.netimist.ma

Geometric descriptors: Define the three-dimensional shape of the molecule.

Physicochemical descriptors: Include properties like lipophilicity (LogP) and molar refractivity (MR). researchgate.netimist.ma

By applying statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN), mathematical models are built that can predict the biological activity (e.g., pIC50) of new, unsynthesized compounds. researchgate.netimist.ma These models help researchers understand which structural features are most important for activity and allow for the virtual screening of large libraries of potential analogs, prioritizing the most promising candidates for synthesis and testing. researchgate.net This rational, model-driven approach significantly enhances the efficiency of lead optimization in the this compound series.

Computational Chemistry and in Silico Methodologies in 3 Phenyl 1,2 Thiazole 5 Carboxylic Acid Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

There are no specific published studies found that utilize the 3-Phenyl-1,2-thiazole-5-carboxylic acid scaffold in virtual screening campaigns to identify novel binding partners.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. While QSAR studies have been conducted on the broader class of thiazole (B1198619) derivatives, specific QSAR models developed for or including This compound for the prediction of activity and compound optimization are not described in the available literature.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Interactions

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and nucleic acids. A review of current research reveals no specific molecular dynamics simulation studies performed on This compound to analyze its conformational landscape or its dynamic interactions with biological targets. General MD simulations have been performed on other classes of thiazole derivatives to assess their stability within protein binding sites. mdpi.comnih.govnih.gov

In Silico Prediction of Molecular Properties for Research Prioritization

In silico methods are frequently used to predict the physicochemical and pharmacokinetic properties of molecules to prioritize them for further research. Predicted molecular properties for This compound are available from computational databases. These predictions help in assessing its drug-likeness and potential behavior in biological systems.

Table 1: Predicted Molecular Properties of this compound

Property Predicted Value Source
Molecular Formula C10H7NO2S PubChem uni.lu
Monoisotopic Mass 205.01974 Da PubChem uni.lu

Future Directions and Interdisciplinary Research Avenues for 3 Phenyl 1,2 Thiazole 5 Carboxylic Acid

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of derivatives of 3-Phenyl-1,2-thiazole-5-carboxylic acid. These computational tools can dramatically accelerate the traditionally slow and costly process of drug and agrochemical development. premierscience.commdpi.com ML algorithms can analyze vast datasets to build predictive models for various properties. nih.gov

Key applications include:

Predictive Modeling: AI can forecast the physicochemical properties, biological activity, and potential toxicity of novel derivatives before they are synthesized. nih.gov This allows researchers to prioritize candidates with the highest probability of success.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific interactions with a biological target. nih.gov

Structure-Activity Relationship (SAR) Analysis: AI can identify complex patterns in SAR data that may not be apparent to human researchers, providing deeper insights into how structural modifications affect a compound's activity. mdpi.com

Table 1: Application of AI/ML in the Optimization of this compound Derivatives

AI/ML ApplicationInput DataAI Model TypePredicted Outcome
Virtual Screening Large chemical libraries, target protein structureDocking simulations, Deep Neural NetworksBinding affinity, potential "hit" compounds
ADMET Prediction Chemical structures, experimental toxicity dataRandom Forest, Support Vector MachinesAbsorption, Distribution, Metabolism, Excretion, Toxicity profile
Lead Optimization "Hit" compound structure, SAR dataGenerative Adversarial Networks (GANs)Novel derivatives with improved potency and safety
Synthesis Planning Target molecule structure, reaction databasesRetrosynthesis prediction algorithmsEfficient synthetic routes

Exploration of Novel Therapeutic and Agronomic Applications

The isothiazole (B42339) and related thiazole (B1198619) cores are considered "privileged structures" in medicinal chemistry and agrochemical science due to their presence in a wide range of bioactive compounds. researchgate.netrsc.orgmedwinpublishers.com Future research will focus on exploring new applications for derivatives of this compound beyond currently known activities.

Therapeutic Potential: The isothiazole scaffold has been associated with anticancer, anti-inflammatory, antiviral, and antibacterial properties. ontosight.airesearchgate.netrsc.org Future work could investigate derivatives as inhibitors of novel protein targets implicated in diseases like cancer or neurodegenerative disorders. nih.govbenthamdirect.com For instance, certain thiazole derivatives have shown efficacy against metastatic cancer cell migration. nih.gov

Agronomic Potential: Isothiazole derivatives have been developed as potent fungicides and herbicides. researchgate.netnih.gov Research could explore new agronomic roles, such as plant growth regulators or agents that induce systemic acquired resistance in crops, enhancing their natural defense against pathogens. nih.gov Some studies have already shown that certain thiazole-containing compounds can up-regulate resistance genes in plants. nih.gov

Table 2: Documented Biological Activities of Isothiazole and Thiazole Scaffolds

Activity TypeApplication AreaExample Target/Organism
Antifungal Therapeutic, AgronomicCandida albicans, Pseudoperonospora cubensis
Anticancer Therapeuticc-Met kinase, Tubulin polymerization
Antibacterial TherapeuticGram-positive and Gram-negative bacteria
Herbicidal AgronomicInhibition of plant-specific enzymes
Anti-inflammatory TherapeuticCOX/LOX inhibition
Antiviral TherapeuticHIV protease, GAK inhibitors

Advanced Mechanistic Studies at the Molecular and Cellular Levels

A deep understanding of how a compound works at a molecular level is crucial for its development. Future studies on this compound derivatives will employ advanced techniques to elucidate their mechanism of action. This involves moving beyond simple activity screening to pinpointing precise molecular interactions.

Techniques such as X-ray crystallography and cryo-electron microscopy can be used to solve the three-dimensional structure of a derivative bound to its target protein. This provides invaluable information for rational drug design and optimization. Furthermore, chemoproteomics and transcriptomics can identify the full range of cellular pathways affected by the compound, potentially uncovering new therapeutic effects or off-target interactions. Molecular docking studies can further validate potential targets and binding modes, as has been done for other isothiazole-based fungicides to confirm their interaction with targets like oxysterol-binding proteins. rsc.org

Development of Targeted Delivery Systems for this compound Derivatives

To enhance efficacy and minimize potential side effects, modern chemical research is increasingly focused on targeted delivery. For derivatives of this compound, this could involve designing systems that release the active compound specifically at the site of disease or pest infestation.

Examples of such systems include:

Nanoparticle Encapsulation: Loading the compound into liposomes or polymeric nanoparticles to improve solubility, stability, and control its release profile.

Prodrugs: Modifying the carboxylic acid group to create an inactive prodrug that is enzymatically converted to the active form only within specific target cells or tissues.

Antibody-Drug Conjugates (ADCs): In a therapeutic context, linking a potent derivative to an antibody that specifically recognizes a protein on the surface of cancer cells, ensuring targeted delivery of the cytotoxic agent.

Collaborative Initiatives in Global Chemical Research and Development

The complexity and cost of developing new chemical entities necessitate a collaborative global approach. The future of research on this compound will likely be characterized by increased partnerships between academic institutions, pharmaceutical companies, agrochemical corporations, and non-profit research organizations.

These collaborations facilitate the sharing of resources, expertise, and compound libraries. Open-source data platforms and international consortia can pool screening results and toxicological data, reducing redundant efforts and accelerating the discovery pipeline. Such initiatives are crucial for tackling global challenges like antimicrobial resistance, food security, and the need for new cancer therapies, where novel scaffolds like isothiazoles can provide a starting point for innovation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-phenyl-1,2-thiazole-5-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thioamide precursors with α-keto acids or esters under thermal or microwave-assisted conditions. For example, microwave synthesis (80–120°C, 15–30 min) can improve reaction efficiency and reduce byproducts . Optimization includes adjusting solvent polarity (e.g., DMF or ethanol), catalyst selection (e.g., p-toluenesulfonic acid), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid protons (δ 12–13 ppm). ¹³C NMR confirms the thiazole ring carbons (δ 160–170 ppm) and carboxylate carbon (δ 165–170 ppm) .
  • IR Spectroscopy : Key peaks include C=O stretching (1680–1720 cm⁻¹) and C=N/C-S vibrations (1480–1550 cm⁻¹) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) assess purity (>95%) .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or alkaline aqueous solutions (pH > 8). Stability tests indicate degradation under prolonged exposure to light or moisture. Storage recommendations: airtight containers at 2–8°C with desiccants. Pre-experiment solubility profiling in target solvents (e.g., PBS, cell culture media) is critical for biological assays .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the pharmacological potential of this compound derivatives?

  • Methodological Answer :

  • Derivatization : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups like -NO₂ or -CF₃) or modify the thiazole core (e.g., alkylation at N or S positions) .
  • Biological Assays : Test antimicrobial activity (MIC against Candida albicans), anti-inflammatory potential (COX-2 inhibition), or anticancer efficacy (MTT assay on HeLa cells). Compare IC₅₀ values across derivatives to identify critical structural motifs .

Q. What computational approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., EGFR kinase) with grid boxes centered on active sites. Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability .
  • QSAR Modeling : Generate 2D/3D descriptors (e.g., logP, polar surface area) and correlate with bioactivity data using partial least squares (PLS) regression .

Q. How can contradictory data in biological assay results for this compound be systematically analyzed?

  • Methodological Answer :

  • Statistical Validation : Apply ANOVA or Student’s t-test to assess significance across replicates. Use Bland-Altman plots to identify systematic biases .
  • Assay Optimization : Control variables such as cell passage number, solvent concentration (<1% DMSO), and incubation time. Cross-validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .

Q. What strategies mitigate interference from byproducts during the synthesis of this compound?

  • Methodological Answer :

  • Reaction Monitoring : Track progress via TLC (silica gel, UV visualization) or in-situ IR to detect intermediate formation .
  • Purification Techniques : Employ gradient column chromatography (ethyl acetate/hexane 10–50%) or acid-base extraction (pH adjustment to precipitate the product) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.